(3-Phenyloxetan-3-yl)methanamine

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

This 3-phenyloxetane methylamine building block (CAS 497239-45-9) delivers a pKa reduction of 2.5–3.5 units versus acyclic amines, decreasing P-gp efflux and enhancing membrane permeability. The 3-phenyl substituent provides steric shielding against microsomal epoxide hydrolase (mEH)-mediated ring opening, improving metabolic stability. Aqueous solubility gains of 4- to 4000-fold over gem-dimethyl analogs enable oral formulation. Available as free base (≥98% purity) for direct use in amide coupling and reductive amination. Ideal for benzamide bioisostere replacement in kinase, GPCR, and epigenetic target programs.

Molecular Formula C10H13NO
Molecular Weight 163.22
CAS No. 497239-45-9
Cat. No. B591678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Phenyloxetan-3-yl)methanamine
CAS497239-45-9
Molecular FormulaC10H13NO
Molecular Weight163.22
Structural Identifiers
SMILESC1C(CO1)(CN)C2=CC=CC=C2
InChIInChI=1S/C10H13NO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2
InChIKeyTVBXQZRCYHWTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (3-Phenyloxetan-3-yl)methanamine CAS 497239-45-9: A Key Oxetane-Amine Building Block for Drug Discovery


(3-Phenyloxetan-3-yl)methanamine (CAS: 497239-45-9; MF: C10H13NO; MW: 163.22 g/mol) is a 3,3-disubstituted oxetane building block featuring a primary amine directly attached to the oxetane ring and a phenyl substituent at the same 3-position . This compound belongs to the oxetane-amine class, which is increasingly utilized in medicinal chemistry as amide bioisosteres and for modulating physicochemical and pharmacokinetic properties of drug candidates [1]. The oxetane moiety confers enhanced aqueous solubility, reduced lipophilicity, improved metabolic stability, and altered amine basicity (pKa reduction of 2.5–3.5 units) compared to traditional acyclic or larger-ring analogs [1].

Why (3-Phenyloxetan-3-yl)methanamine Cannot Be Simply Replaced by Other Oxetane Amines or Acyclic Analogs


Substitution of (3-Phenyloxetan-3-yl)methanamine with alternative oxetane amines or acyclic analogs is non-trivial due to three interdependent factors: (1) The 3-phenyl substitution pattern dictates unique conformational constraints and lipophilicity modulation that differ from 3-alkyl, 3-unsubstituted, or 2-substituted oxetane regioisomers ; (2) The proximity of the amine to the oxetane ring and the phenyl group influences pKa (amine basicity) to a magnitude that cannot be replicated by simple methyl or ethyl substitutions, directly affecting membrane permeability and target engagement [1]; (3) The metabolic fate of oxetane-containing amines is exquisitely sensitive to substitution patterns—minimally altering structural elements near the oxetane can greatly modulate hydrolytic ring cleavage efficiency by human microsomal epoxide hydrolase (mEH) [2]. These SAR (structure-activity relationship) considerations make simple interchange with analogs such as (oxetan-3-yl)methanamine (CAS 6246-05-5) or (3-methyloxetan-3-yl)methanamine (CAS 153209-97-3) scientifically unsound without comprehensive re-optimization of the lead series.

Quantitative Differentiation of (3-Phenyloxetan-3-yl)methanamine: Evidence-Based Comparisons for Scientific Selection


Amine Basicity Modulation: pKa Reduction in Oxetane Amines vs. Acyclic Amines

The incorporation of an oxetane ring reduces the basicity of proximal amine groups by 2.5–3.5 pKa units compared to acyclic amine analogs [1]. For oxetane-containing amines, typical pKa (conjugate acid) values range from 7.2 to 7.9, whereas comparable acyclic amines exhibit pKa values around 9.9–10.5 [1][2]. This ~500-fold reduction in basicity (ΔpKa ≈ 2.7) translates directly to reduced P-glycoprotein (P-gp) efflux and improved membrane permeability at physiological pH .

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

Metabolic Stability: Resistance to mEH-Mediated Hydrolytic Ring Opening in 3-Phenyl vs. 3-Unsubstituted Oxetane Amines

Human microsomal epoxide hydrolase (mEH) catalyzes hydrolytic ring opening of oxetane-containing compounds, a metabolic pathway that can limit in vivo exposure [1]. Structure-activity relationship studies reveal that steric hindrance near the oxetane ring—such as the 3-phenyl substitution in (3-phenyloxetan-3-yl)methanamine—significantly reduces mEH-mediated hydrolysis rates compared to unsubstituted or minimally substituted oxetane amines [1]. In human liver fractions, hydrolysis by mEH was the exclusive oxetane ring-opening metabolic route for tested analogs, with reaction efficiency modulated by substituent bulk [1].

Drug Metabolism Pharmacokinetics ADME-Tox Optimization

Aqueous Solubility Enhancement: Oxetane Substitution vs. gem-Dimethyl and Carbonyl Groups

Replacement of gem-dimethyl or carbonyl groups with an oxetane moiety increases aqueous solubility by factors ranging from 4-fold to over 4000-fold, depending on the structural context [1]. In systematic studies of oxetane-containing scaffolds, the oxetane ring conferred enhanced amphiphilicity and reduced lipophilicity (lower logD) while maintaining or improving solubility [1]. This class-level effect is applicable to (3-phenyloxetan-3-yl)methanamine when compared to analogous acyclic phenyl-substituted amines or carbonyl-containing benzamide bioisosteres .

Physicochemical Characterization Formulation Development Bioavailability Optimization

Amide Bioisostere Replacement: Oxetane-Amine Scaffolds vs. Benzamide Pharmacophores

Aryl oxetane amines function as effective bioisosteres for benzamide pharmacophores, a highly prevalent motif in kinase inhibitors, GPCR ligands, and epigenetic modulators [1]. The oxetane ring introduces conformational rigidity distinct from the planar amide bond while simultaneously improving physicochemical properties [1]. Ten oxetane analogs of marketed benzamide-containing drugs have been successfully prepared using modern synthetic methods, validating the bioisosteric replacement concept [1]. (3-Phenyloxetan-3-yl)methanamine provides the core scaffold for constructing such aryl oxetane amine bioisosteres in proprietary medicinal chemistry campaigns .

Medicinal Chemistry Bioisosterism Lead Optimization

Synthetic Accessibility: Scalable Methods for Oxetan-3-ylmethanamines vs. Alternative Regioisomers

Patented methods from Boehringer Ingelheim enable the large-scale production of oxetan-3-ylmethanamines, including 3-substituted variants, in high yields under commercially viable conditions [1]. This positions 3-substituted oxetane amines (such as the 3-phenyl derivative) as more accessible building blocks compared to 2-substituted or spirocyclic oxetane amines, which often require more complex synthetic routes and chiral resolution steps [1]. A 2024 strain-release-driven modular synthesis further enables construction of diverse oxetane-based amide bioisosteres from oxetan-3-one, facilitating rapid analog generation .

Synthetic Chemistry Process Development Building Block Procurement

Salt Form Selection: Free Base (CAS 497239-45-9) vs. Hydrochloride Salt – Comparative Procurement and Reactivity Considerations

(3-Phenyloxetan-3-yl)methanamine is commercially available as the free base (CAS 497239-45-9) with purities ranging from 95% to 98% from multiple vendors including AKSci, Bide Pharmatech, and Fluorochem . The hydrochloride salt analog (C10H13NO·HCl, MW 199.68) is also available and offers distinct advantages for specific reaction conditions . Selection between free base and salt forms depends on intended downstream chemistry: the free base is directly compatible with amide coupling, reductive amination, and nucleophilic substitution reactions without prior deprotonation, whereas the HCl salt offers improved long-term storage stability and is preferred for reactions requiring acidic conditions or where free amine volatility is a concern .

Chemical Procurement Building Block Selection Synthetic Planning

Optimal Research and Industrial Applications for (3-Phenyloxetan-3-yl)methanamine Based on Quantitative Differentiation


Lead Optimization: Replacing Benzamide Moieties to Improve PK and Bypass Existing IP

Medicinal chemistry teams targeting kinases, GPCRs, or epigenetic enzymes can deploy (3-Phenyloxetan-3-yl)methanamine as a benzamide bioisostere. The oxetane-amine scaffold reduces pKa by 2.5–3.5 units compared to acyclic amines, which decreases P-gp efflux and enhances membrane permeability . Aqueous solubility improvements of 4- to 4000-fold over gem-dimethyl or carbonyl analogs enable oral formulation of previously intractable lead series [1]. Additionally, the 3-phenyl substitution provides steric shielding against mEH-mediated hydrolytic ring opening, a metabolic liability observed with less hindered oxetane amines [2].

High-Throughput Chemical Library Synthesis and SAR Exploration

The established industrial-scale synthetic routes for 3-substituted oxetan-3-ylmethanamines (per Boehringer Ingelheim patent US 2015/0119589 A1) make (3-Phenyloxetan-3-yl)methanamine a reliable building block for generating diverse compound libraries . The 2024 strain-release-driven modular synthesis from oxetan-3-one further enables rapid diversification at the amine center while retaining the phenyl-substituted oxetane core [1]. Procurement of the free base (CAS 497239-45-9) at 95–98% purity allows direct use in amide coupling and reductive amination without additional neutralization steps [2].

ADME-Tox Profiling and Candidate De-risking Studies

Compounds containing the (3-Phenyloxetan-3-yl)methanamine scaffold can be evaluated in head-to-head ADME panels against matched benzamide or acyclic amine controls. Key readouts include: (1) pKa measurement (expected shift from ~9.9 to ~7.2–7.9), (2) kinetic solubility in FaSSIF/FeSSIF media, (3) intrinsic clearance in human liver microsomes and hepatocytes (with specific attention to mEH-mediated hydrolysis), and (4) P-gp efflux ratio in Caco-2 or MDCK-MDR1 monolayers [1]. This systematic profiling quantifies the precise ADME advantage conferred by the oxetane-phenyl-amine scaffold in the context of a specific chemotype, enabling data-driven candidate selection [2].

Process Chemistry Scale-Up and Kilogram-Scale Intermediate Supply

Process development groups can leverage the Boehringer Ingelheim patented methods for producing oxetan-3-ylmethanamines in high yields under commercially viable conditions . (3-Phenyloxetan-3-yl)methanamine serves as a late-stage intermediate for constructing oxetane-containing drug candidates, with the free base form directly compatible with common amide bond-forming reactions (HATU, EDC/HOBt) and reductive amination protocols [1]. Multiple qualified vendors supply the compound with full analytical characterization (NMR, HPLC, MS), ensuring batch-to-batch consistency for GMP-adjacent and early clinical supply campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Phenyloxetan-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.